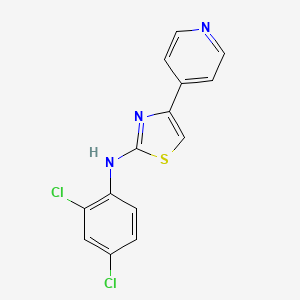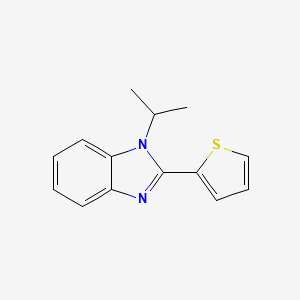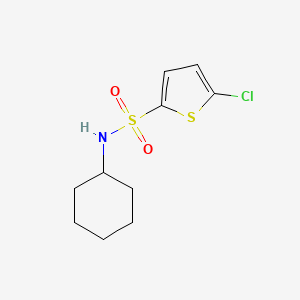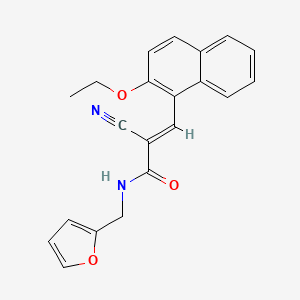
N-(2,4-dichlorophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dichlorophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine, also known as DTT, is a synthetic compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of thiazole derivatives, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
作用機序
The exact mechanism of action of N-(2,4-dichlorophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine is not fully understood. However, several studies have suggested that it may exert its biological effects by inhibiting the activity of certain enzymes or proteins involved in various cellular processes. For example, N-(2,4-dichlorophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
N-(2,4-dichlorophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine has been found to exhibit a wide range of biochemical and physiological effects. It has been reported to possess anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, N-(2,4-dichlorophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine has been found to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in various cancer cell lines.
実験室実験の利点と制限
One of the main advantages of using N-(2,4-dichlorophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine in lab experiments is its high purity and yield. This makes it an ideal compound for use in various biological assays and experiments. However, one of the limitations of using N-(2,4-dichlorophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several potential future directions for research on N-(2,4-dichlorophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine. One area of interest is the development of new drugs based on the structure of N-(2,4-dichlorophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine. Another potential direction is the investigation of the mechanism of action of N-(2,4-dichlorophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine and its potential targets in various cellular processes. Additionally, further studies are needed to evaluate the safety and toxicity of N-(2,4-dichlorophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine in various applications.
合成法
The synthesis of N-(2,4-dichlorophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine involves the reaction of 2,4-dichlorophenyl isothiocyanate with 4-pyridinylamine in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain the pure compound. This method has been reported to yield N-(2,4-dichlorophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine in high purity and yield.
科学的研究の応用
N-(2,4-dichlorophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. Several studies have reported the potential use of N-(2,4-dichlorophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine as a lead compound for the development of new drugs for the treatment of various diseases.
特性
IUPAC Name |
N-(2,4-dichlorophenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3S/c15-10-1-2-12(11(16)7-10)18-14-19-13(8-20-14)9-3-5-17-6-4-9/h1-8H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZKLCPERJDMDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC2=NC(=CS2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5819434.png)
![2-(4-chlorophenyl)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5819436.png)
![3-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzoic acid](/img/structure/B5819448.png)
![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-2-pyridinecarbohydrazide](/img/structure/B5819461.png)
![2-[(4-nitrophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5819467.png)
![3-[2-(3-isopropylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5819469.png)

![2-benzyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5819484.png)


![N-(3-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)isonicotinamide](/img/structure/B5819509.png)
